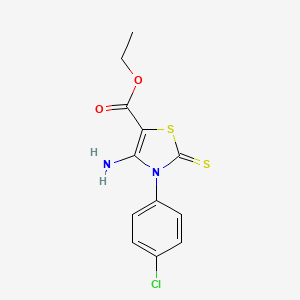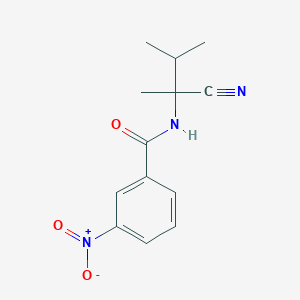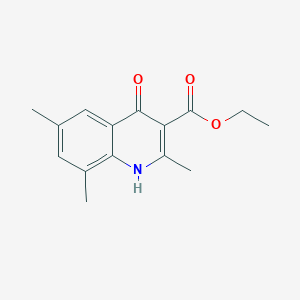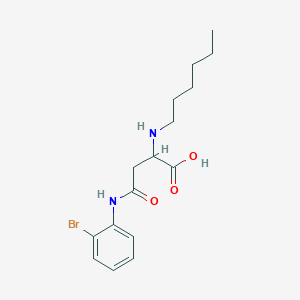
Ethyl 4-amino-3-(4-chlorophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-amino-3-(4-chlorophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate (ECTC) is a small molecule that has been used in various scientific research applications. It is a member of the thiazole family and has been studied for its potential applications in biochemistry and physiology. ECTC is known to be a potent inhibitor of the enzyme acetylcholinesterase (AChE), which is essential for the transmission of nerve signals in the brain. As such, ECTC has been studied for its potential therapeutic applications in neurological diseases such as Alzheimer’s, Parkinson’s, and Huntington’s disease.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
The synthesized derivatives of Ethyl 4-amino-3-(4-chlorophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate were evaluated for their antimicrobial activity. Notably, compounds d1, d2, and d3 exhibited promising antimicrobial effects against both Gram-positive and Gram-negative bacterial species, as well as fungal strains . Understanding the molecular mechanisms underlying this activity could lead to novel antimicrobial agents.
Anticancer Potential
Cancer remains a significant global health challenge. In the quest for effective treatments, researchers explored the anticancer properties of Ethyl 4-amino-3-(4-chlorophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate derivatives. Among them, compounds d6 and d7 demonstrated potent activity against estrogen receptor-positive human breast adenocarcinoma cells (MCF7) in vitro . Further investigations into their mode of action and potential as lead compounds for drug design are warranted.
Antinociceptive Activity
Intriguingly, the synthesized compounds underwent intramolecular cyclization, yielding substituted ethyl 4-(4-chlorophenyl)-2-{[2-oxofuran-3(2H)-ylidene]-amino}thiophene-3-carboxylates. These derivatives displayed pronounced antinociceptive (pain-relieving) activity with low toxicity . Understanding their interaction with pain receptors could inform pain management strategies.
Thiazole-Based Drug Design
The thiazole nucleus, a key component of this compound, has a rich history of medicinal properties. Researchers have explored its anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities . Ethyl 4-amino-3-(4-chlorophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate derivatives contribute to this growing body of knowledge.
Plant Hormone Analog
Indole derivatives play diverse roles in biology. For instance, indole-3-acetic acid (IAA) is a plant hormone produced from tryptophan degradation. While not directly related to Ethyl 4-amino-3-(4-chlorophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate, understanding the broader context of indole-based compounds can provide insights into their potential applications .
Rational Drug Design
Molecular docking studies revealed that several Ethyl 4-amino-3-(4-chlorophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate derivatives (d1, d2, d3, d6, and d7) exhibited favorable binding scores within specific protein pockets. These compounds hold promise as lead candidates for rational drug design . Further optimization and structural modifications could enhance their efficacy.
Mecanismo De Acción
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antimicrobial, antifungal, antiviral, and antitumor activities .
Mode of Action
Thiazole derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Thiazole derivatives have been associated with a broad range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Thiazole derivatives are known to have diverse pharmacokinetic properties, which can impact their bioavailability .
Result of Action
Thiazole derivatives have been associated with a broad range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
Like other chemical compounds, its action and stability may be influenced by factors such as temperature, ph, and the presence of other compounds .
Propiedades
IUPAC Name |
ethyl 4-amino-3-(4-chlorophenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2S2/c1-2-17-11(16)9-10(14)15(12(18)19-9)8-5-3-7(13)4-6-8/h3-6H,2,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPDAHHYEWASLGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=S)S1)C2=CC=C(C=C2)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-amino-3-(4-chlorophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(Morpholin-4-yl)-3-{6-[4-(4-nitrophenyl)piperazin-1-yl]-6-oxohexyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2571197.png)
![2-(Benzo[d]thiazol-2-ylthio)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)ethanone](/img/structure/B2571199.png)

![9-ethyl-3-(4-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2571202.png)




![(2E)-N-methyl-4-({2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}formamido)but-2-enamide](/img/structure/B2571211.png)


